molecular formula C12H15NO2 B8603090 phenylglyoxylic-N-t-butylamide

phenylglyoxylic-N-t-butylamide

Cat. No. B8603090
M. Wt: 205.25 g/mol
InChI Key: SVWOSRJNHDBRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylglyoxylic-N-t-butylamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality phenylglyoxylic-N-t-butylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenylglyoxylic-N-t-butylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

phenylglyoxylic-N-t-butylamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-tert-butyl-2-oxo-2-phenylacetamide

InChI

InChI=1S/C12H15NO2/c1-12(2,3)13-11(15)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15)

InChI Key

SVWOSRJNHDBRGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

There were present in a stirrer equipped apparatus protected against moisture, 131 grams (1.0 mole) of benzoyl cyanide, 148 grams (2.0 moles) of t-butanol and 50 ml of methylene chloride and under stirring at about +50° C. it was treated by dropwise addition 150 grams (1.5 moles) of concentrated sulfuric acid. After the end of the dropping, the mixture was post-stirred for another hour at room temperature and then the entire mixture poured on 400 grams of ice and well agitated. Subsequently, the mixture was extracted with methylene chloride and the methylene chloride solution evaporated. There resulted 195 grams of phenylglyoxylic-N-t-butylamide which corresponds to a yield of 95% based on the acyl cyanide added. The amide has a melting point of 76°-77° C.
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

32.8 g (0.25 mole) of benzoyl cyanide, dissolved in 22 g (0.25 mole) of t-butyl methyl ether were added to a reaction mixture, which had been initially introduced into the reaction vessel, consisting of 37.5 g of concentrated sulphuric acid and 52.5 g of glacial acetic acid at 20° to 30° C. in the course or 30 minutes. After subsequently stirring the reaction mixture at room temperature for 2 hours, it was poured onto 125 g of ice and stirred thoroughly. The product which precipitates was filtered off, washed with water and dried. 45.6 g (88.9% of theory) of analytically pure phenylglyoxylic acid N-tert.-butylamide with a melting point of 78° C. and a content of >99% (determined by gas chromatography) were obtained.
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step Two
Quantity
52.5 g
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
125 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.